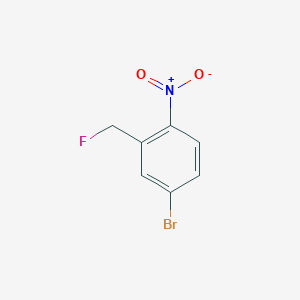

![molecular formula C13H8N4 B2829112 2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile CAS No. 477710-85-3](/img/structure/B2829112.png)

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

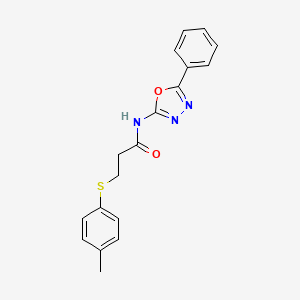

“2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile” is a compound with the molecular formula C13H8N4 and a molecular weight of 220.235. It belongs to the class of organic compounds known as pyrazoles . Pyrazoles are a type of heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Scientific Research Applications

Catalytic Applications

A study by Safaei‐Ghomi, Shahbazi-Alavi, and Heidari-Baghbahadorani (2015) discusses the use of ZnFe2O4 nanoparticles as a catalyst in the synthesis of propanedinitrile derivatives, showcasing its advantages in terms of yields, reaction times, and environmental impact (Safaei‐Ghomi et al., 2015).

Spectroscopic and Quantum Chemical Analysis

Viji et al. (2020) performed a detailed spectroscopic and quantum chemical analysis of a compound similar to 2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile. Their study includes molecular docking to understand biological activity, which could be relevant for understanding the properties of similar compounds (Viji et al., 2020).

Use in Fluorescent Tagging for Carbohydrate Analysis

Cai et al. (2014) reported using a similar compound, 1,3-di(2-pyridyl)-1,3-propanedione, as a fluorogenic labeling reagent for sugars, demonstrating its utility in sensitive HPLC-based detection and analysis of monosaccharides (Cai et al., 2014).

Synthesis of Pharmaceutical Compounds

A paper by Maleki and Ashrafi (2014) discusses the synthesis of pyrano[2,3-c]pyrazole derivatives using a compound similar to this compound. The study highlights the method's simplicity and efficiency, which could be relevant for pharmaceutical applications (Maleki & Ashrafi, 2014).

Structural and Molecular Studies

Tamm, Lügger, and Hahn (1996) conducted structural and crystal studies on isocyanide and ylidene complexes of boron using a compound structurally related to this compound. Their research provides insights into the properties and behaviors of similar compounds (Tamm et al., 1996).

Future Directions

Pyrazoles, including “2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile”, have a wide range of applications and their popularity has skyrocketed since the early 1990s . They are frequently used as scaffolds in the synthesis of bioactive chemicals, suggesting a promising future direction in various fields of science .

Mechanism of Action

Target of Action

Pyrazole derivatives have been shown to be cytotoxic to several human cell lines . They have been associated with diverse biological activities, and some have been approved for the treatment of different types of cancer .

Mode of Action

It is known that some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . In particular, compound 3i, a derivative of 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols), proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells . The predominant pathway of death was p53-mediated apoptosis .

Biochemical Pathways

It is known that pyrazole derivatives can affect several biochemical pathways due to their wide variety of biological activities .

Pharmacokinetics

The physicochemical properties of the synthesized compounds were characterized .

Action Environment

It is known that the structures of all synthesized compounds were characterized by physicochemical properties .

Properties

IUPAC Name |

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-7-10(8-15)6-12-9-16-17-13(12)11-4-2-1-3-5-11/h1-6,9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEKDNFBYJMHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2829030.png)

![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2829034.png)

![(E)-N-[2-methoxy-4-[3-methoxy-4-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]phenyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B2829036.png)

![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)

![3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2829046.png)

![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)